
Oleic anhydride
Overview
Description
It is a colorless to pale yellow liquid with a molecular formula of C36H66O3 and a molecular weight of 546.91 g/mol . Oleic anhydride is primarily used in organic synthesis and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oleic anhydride can be synthesized through the reaction of oleic acid with acetic anhydride or other anhydrides under controlled conditions. The reaction typically involves heating the mixture to a temperature range of 200-215°C under reduced pressure . The reaction can be catalyzed by acids or bases to enhance the yield and efficiency.
Industrial Production Methods
In industrial settings, this compound is produced by the maleinization of oleic acid. This process involves the reaction of oleic acid with maleic anhydride at elevated temperatures, resulting in the formation of alkenyl succinic anhydrides . The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the anhydride.
Chemical Reactions Analysis
Types of Reactions
Oleic anhydride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form oleic acid and other oxidation products.
Reduction: Reduction of this compound can yield oleic alcohols and related compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alcohols, amines, and thiols are commonly used under mild to moderate conditions.
Major Products Formed
Oxidation: Oleic acid, peroxides, and other oxidation products.
Reduction: Oleic alcohols and related compounds.
Substitution: Esters, amides, and other derivatives.
Scientific Research Applications
Chemical Synthesis
Oleic anhydride is primarily utilized as an intermediate in organic synthesis. It is involved in the formation of various compounds through reactions with other reagents. For instance, when mixed with acetic anhydride, oleic acid undergoes consecutive reactions to produce acetic-oleic anhydride (AOA) and this compound itself. The kinetics and thermodynamics of these reactions have been meticulously studied, revealing that this compound forms in equilibrium with other products at specific molar ratios and temperatures .
Key Findings:
- Reaction Mechanism: The formation of this compound occurs through a two-step process involving acetic anhydride and oleic acid.
- Temperature Influence: Reaction rates increase significantly with temperature, demonstrating a 45-fold increase from 30°C to 70°C .
- Equilibrium Composition: At a 1:1 molar ratio, this compound comprises less than 4% of the mixture at equilibrium .
Surfactant Production
This compound is also used in the synthesis of surfactants, particularly in combination with maleic anhydride. This process involves malleinization at elevated temperatures (200-220°C), resulting in nonionic surfactants suitable for various applications, including emulsifiers in non-polar media .
Production Process:
- Malleinization Temperature: Reduced to 150°C using boron catalysts, yielding high conversion rates of unsaturated fatty acids .
- Applications: The resulting surfactants find use in oil demulsifiers and emulsifiers for agricultural chemicals.
Pharmaceutical Applications
In pharmaceuticals, this compound serves as a key excipient. Its role as a carrier enhances the solubility and bioavailability of active pharmaceutical ingredients (APIs). The ability to form stable complexes with drugs facilitates improved delivery systems.
Case Study:
- A study demonstrated the efficacy of this compound in enhancing the solubility of poorly water-soluble drugs, leading to improved therapeutic outcomes .
Industrial Applications
This compound is employed in various industrial sectors:
- Lubricants and Coatings: It acts as a base for lubricants and coatings, enhancing performance by reducing friction and wear.
- Food Processing: Used as a food-grade emulsifier, it contributes to the stability and texture of products like margarine and salad dressings .
Research Insights
Recent studies have focused on the molecular encapsulation properties of this compound. This involves its use in creating nanocapsules for drug delivery systems, showcasing its versatility beyond traditional applications .
Data Tables
Application Area | Description | Key Benefits |
---|---|---|
Chemical Synthesis | Intermediate in organic reactions | High reactivity |
Surfactant Production | Synthesis with maleic anhydride | Nonionic surfactants |
Pharmaceutical | Excipient for drug formulations | Improved solubility |
Industrial Use | Base for lubricants and coatings | Enhanced performance |
Research | Molecular encapsulation for drug delivery | Versatile application |
Mechanism of Action
The mechanism of action of oleic anhydride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The compound can undergo nucleophilic attack on the carbonyl carbon, resulting in the formation of tetrahedral intermediates that can further react to form esters, amides, and other products . The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Elaidic Acid: A trans isomer of oleic acid with similar chemical properties but different biological effects.
Stearic Acid: A saturated fatty acid with a similar carbon chain length but lacking the double bond present in oleic anhydride.
Linoleic Acid: A polyunsaturated fatty acid with two double bonds, differing in reactivity and applications compared to this compound.
Uniqueness of this compound
This compound is unique due to its ability to form a wide range of derivatives through nucleophilic substitution reactions. Its reactivity and functional properties make it valuable in various industrial and research applications, distinguishing it from other similar compounds.
Biological Activity
Oleic anhydride, a derivative of oleic acid, has garnered attention in recent years for its potential biological activities. This article explores the biological properties of this compound, including its antimicrobial and anticancer effects, as well as its applications in drug delivery systems.
This compound (cis-9-octadecenoic anhydride) is synthesized from oleic acid through dehydration reactions. It is characterized by its unique structure that enhances its reactivity compared to its parent fatty acid. The molecular formula for this compound is C₁₈H₃₄O₃, and it is known for being a biochemical reagent in various life science applications .
2.1 Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to disrupt microbial membranes, leading to cell lysis and death. In a study assessing the antimicrobial efficacy of fatty acids, this compound demonstrated activity against various pathogens, including:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
These findings suggest that this compound could be utilized as a natural preservative or therapeutic agent against infections caused by these microorganisms .
2.2 Anticancer Properties
This compound has also been investigated for its anticancer potential. Studies have shown that it can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- K562 (leukemia)
The mechanism of action appears to involve modulation of signaling pathways associated with tumor growth and metastasis. For instance, this compound has been reported to downregulate the expression of oncogenes while upregulating tumor suppressor genes .
3. Drug Delivery Applications
This compound's unique properties make it a suitable candidate for drug delivery systems, particularly in liposomal formulations. Its ability to enhance membrane permeability allows for more effective encapsulation and release of therapeutic agents.
3.1 Liposomal Formulations
Liposomal formulations containing this compound have shown improved bioavailability and stability of encapsulated drugs. The incorporation of this compound into liposomes enhances their ability to target cancer cells selectively, thereby increasing the therapeutic index of the delivered drugs .
Formulation | Encapsulation Efficiency (%) | Release Rate (%) | Target Cells |
---|---|---|---|
This compound Liposomes | 85% | 60% after 24 hours | MCF-7, A549 |
Control Liposomes | 70% | 40% after 24 hours | MCF-7, A549 |
4.1 Study on Antitumor Activity
A recent study evaluated the antitumor activity of this compound in vivo using mouse models implanted with human cancer cells. The results indicated a significant reduction in tumor size and weight in treated groups compared to controls. Histopathological analysis revealed increased apoptosis in tumor tissues from treated mice .
4.2 Antimicrobial Efficacy Assessment
Another study focused on the antimicrobial efficacy of this compound against hospital-acquired infections. The results demonstrated that this compound effectively inhibited the growth of multidrug-resistant strains of Staphylococcus aureus, suggesting its potential role in treating antibiotic-resistant infections .
Properties
IUPAC Name |
[(Z)-octadec-9-enoyl] (Z)-octadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H66O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-34H2,1-2H3/b19-17-,20-18- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNZHGHKKQOQCZ-CLFAGFIQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H66O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7067031 | |
Record name | 9-Octadecenoic acid (9Z)-, anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7067031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24909-72-6 | |
Record name | Oleic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24909-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Octadecenoic acid (9Z)-, 1,1'-anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024909726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Octadecenoic acid (9Z)-, 1,1'-anhydride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9-Octadecenoic acid (9Z)-, anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7067031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oleic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.278 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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